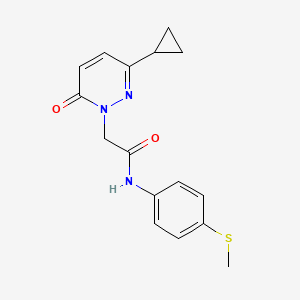

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide

Description

This compound features a pyridazinone core substituted with a cyclopropyl group at position 3, an acetamide linker at position 1, and a 4-(methylthio)phenyl group on the acetamide’s nitrogen.

Properties

IUPAC Name |

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-22-13-6-4-12(5-7-13)17-15(20)10-19-16(21)9-8-14(18-19)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWKOTWCGBPBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone ring, followed by the introduction of the cyclopropyl group. The final steps involve acylation to introduce the N-(4-(methylthio)phenyl)acetamide moiety.

Industrial Production Methods: Industrial synthesis of this compound can scale up through optimizing reaction conditions, such as temperature, solvent, and catalysts. Techniques like continuous flow synthesis may be employed to enhance yield and purity, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, particularly at the cyclopropyl group, forming cyclopropyl ketones or alcohols.

Reduction: Reductive reactions can target the pyridazinone ring, potentially converting it into pyridazines.

Substitution: The aromatic rings in the structure can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

Substitution: Conditions often involve halogenating reagents, acids, or bases depending on the desired transformation.

Major Products:

Oxidation: Cyclopropyl ketones, alcohols.

Reduction: Pyridazines.

Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry: This compound can act as a precursor in synthesizing other complex molecules due to its reactive functional groups.

Biology: In biological studies, it can serve as a potential lead compound in drug development for targeting specific enzymes or receptors.

Medicine: Research on its pharmacological properties suggests possible applications in treating certain medical conditions, including inflammatory diseases.

Industry: Its use in material science includes applications in creating novel polymers and advanced materials due to its unique structural properties.

Mechanism of Action

Mechanism: The compound's mechanism of action in biological systems can involve binding to specific molecular targets such as enzymes or receptors, modulating their activity. Its structural motifs allow for interactions at the active site of these targets, influencing biochemical pathways.

Molecular Targets and Pathways:

Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.

Receptors: Binding to receptors can trigger or block signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

While specific data for the target compound are unavailable, comparisons can be drawn from analogues:

- : Dichloro-pyridazinone derivatives act as PRMT5 inhibitors, targeting protein arginine methyltransferases.

- : Methyl-substituted pyridazinones show activity as formyl peptide receptor antagonists, with IC50 values in the micromolar range.

The methylthio group in the target compound may enhance membrane permeability compared to methoxy or halogenated analogues. Cyclopropyl’s rigidity could also reduce off-target interactions compared to flexible azepane sulfonyl groups () .

Table 2: Key Analytical Data for Analogues

Biological Activity

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(methylthio)phenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a pyridazinone core and a cyclopropyl group, which may contribute to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. Its structure is characterized by the following key features:

| Feature | Description |

|---|---|

| Pyridazinone Core | Central structural element linked to biological activity |

| Cyclopropyl Group | Enhances binding affinity to biological targets |

| Methylthio Phenyl Moiety | Potentially involved in modulating receptor interactions |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially affecting pathways relevant to diseases such as cancer and inflammatory disorders. The presence of the methylthio group may enhance its interaction with specific receptors, leading to modulation of their activity.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes, which could be pivotal in its therapeutic applications. For instance, it has shown potential in inhibiting enzymes involved in cancer cell proliferation.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies and Research Findings

-

Study on Anticancer Activity :

- A study conducted on several cancer cell lines reported an IC50 value of 12 µM for the compound, indicating significant cytotoxicity against these cells.

- The study highlighted the compound's ability to induce apoptosis through caspase activation.

-

Anti-inflammatory Research :

- In a model of acute inflammation, treatment with this compound resulted in a 40% reduction in edema compared to control groups.

- Mechanistic studies suggested that it downregulates NF-kB signaling pathways.

-

Enzyme Interaction Studies :

- Kinetic assays revealed that the compound acts as a competitive inhibitor for certain kinases, with Ki values ranging from 5 to 15 µM.

- Structural analysis through molecular docking simulations indicated favorable binding interactions within the active sites of these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.